molecular formula C16H16ClNO3 B2833898 (E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide CAS No. 1428381-67-2

(E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

Cat. No. B2833898
CAS RN: 1428381-67-2
M. Wt: 305.76
InChI Key: WZNRZKKSKMMSKA-AATRIKPKSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed during these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Cytotoxic Agents Development

Acrylamide derivatives have been explored for their potential as cytotoxic agents against cancer cells. A study by Tarleton et al. (2013) developed a series of acrylamide analogues, demonstrating broad-spectrum cytotoxic activity against various cancer cell lines. This research highlighted the potential of acrylamide derivatives in cancer therapy, focusing on the synthesis and potency enhancement of these compounds Tarleton et al., 2013.

Food Safety and Processing

Another significant application area is in food safety and processing. Anese et al. (2013) discussed strategies to mitigate the presence of acrylamide and furanic compounds in food, which are known to be toxic and potentially carcinogenic. The paper reviewed technological measures and preventive strategies, such as the use of asparaginase and thermal input reduction, to lower acrylamide levels in food products Anese et al., 2013.

Material Science and Engineering

In material science, acrylamide derivatives are utilized in the development of functionalized polymers and coatings. Poellmann and Wagoner Johnson (2013) validated a method to activate polyacrylamide substrates for protein patterning, which can significantly impact cell mechanobiology research by providing precise control over cell microenvironments Poellmann and Wagoner Johnson, 2013.

Biochemical Research

Furthermore, acrylamide derivatives have been studied for their biochemical applications. For example, Lee et al. (2017) discovered a compound that suppresses the enzymatic activities of SARS coronavirus helicase, demonstrating the potential of acrylamide derivatives in antiviral research Lee et al., 2017.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems or processes .

Future Directions

This could involve potential applications of the compound in various fields such as medicine, materials science, or environmental science. It could also involve potential modifications to the compound to enhance its properties .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c17-14-4-2-1-3-12(14)5-6-16(20)18-9-7-15(19)13-8-10-21-11-13/h1-6,8,10-11,15,19H,7,9H2,(H,18,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNRZKKSKMMSKA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

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